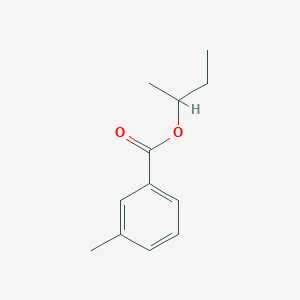
Sec-butyl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Toluylic acid, 2-butyl ester, also known as Benzoic acid, 3-methyl-, 1-methylpropyl ester, is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This ester is derived from m-Toluic acid and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
m-Toluylic acid, 2-butyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves m-Toluic acid (3-methylbenzoic acid) and 2-butanol, with a mineral acid catalyst such as sulfuric acid to facilitate the reaction . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods
In industrial settings, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often conducted at elevated temperatures to speed up the process .
Analyse Chemischer Reaktionen
Types of Reactions
m-Toluylic acid, 2-butyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed
Oxidation: m-Toluic acid (3-methylbenzoic acid)
Reduction: 2-butyl alcohol and m-Toluic acid
Substitution: Various substituted benzoic acid derivatives
Wissenschaftliche Forschungsanwendungen
m-Toluylic acid, 2-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of m-Toluylic acid, 2-butyl ester involves its interaction with various molecular targets and pathways. In esterification reactions, the ester acts as a nucleophile, attacking electrophilic centers to form new bonds. The ester group can also undergo hydrolysis to release the corresponding carboxylic acid and alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- m-Toluic acid (3-methylbenzoic acid)
- p-Toluic acid (4-methylbenzoic acid)
- o-Toluic acid (2-methylbenzoic acid)
- Ethyl benzoate
- Methyl benzoate
Uniqueness
m-Toluylic acid, 2-butyl ester is unique due to its specific ester group and the presence of a 3-methyl substituent on the benzoic acid ring. This structural feature imparts distinct chemical properties and reactivity compared to other esters and toluic acid derivatives .
Eigenschaften
CAS-Nummer |
5448-57-7 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
butan-2-yl 3-methylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-4-10(3)14-12(13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |
InChI-Schlüssel |
PMXIMCBOCREIJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)C1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B12106722.png)
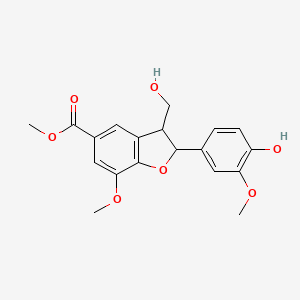
![1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12106726.png)
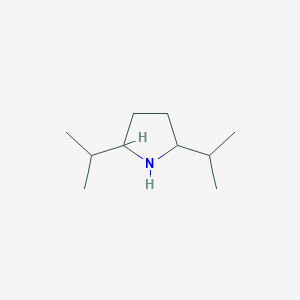


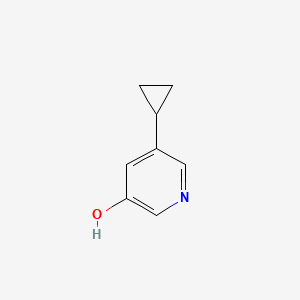
![17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12106751.png)
![3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane](/img/structure/B12106755.png)
![4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12106761.png)
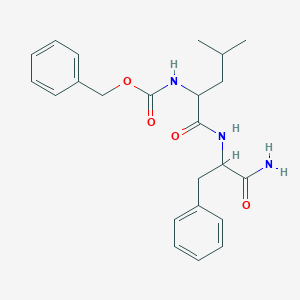
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12106770.png)
![5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B12106777.png)

